molecular formula C8H7ClF3N B6326809 2-Chloro-3-methyl-5-(trifluoromethyl)aniline CAS No. 871476-66-3

2-Chloro-3-methyl-5-(trifluoromethyl)aniline

Cat. No.: B6326809
CAS No.: 871476-66-3
M. Wt: 209.59 g/mol
InChI Key: IMSSROOIJASAFR-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group, a chloro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with methylamine, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-methyl-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-methyl-5-(trifluoromethyl)aniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-3-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSROOIJASAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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